molecular formula C26H16O4 B1620423 1,8-Diphenoxyanthraquinone CAS No. 82-17-7

1,8-Diphenoxyanthraquinone

Cat. No.: B1620423
CAS No.: 82-17-7
M. Wt: 392.4 g/mol
InChI Key: ADJYQFBOMQAMAI-UHFFFAOYSA-N
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Description

1,8-Diphenoxyanthraquinone is an organic compound with the molecular formula C26H16O4. It belongs to the class of anthraquinones, which are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two phenoxy groups attached to the anthraquinone core at the 1 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diphenoxyanthraquinone can be synthesized through several methods. One common approach involves the reaction of 1,8-dihydroxyanthraquinone with phenol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Another method involves the nitration of 1,8-dihydroxyanthraquinone followed by alkaline hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of alkali phenoxide in the presence of a monoalkylbenzene as an inert, water-immiscible solvent. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,8-Diphenoxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized products.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted anthraquinone derivatives.

Scientific Research Applications

1,8-Diphenoxyanthraquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-diphenoxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound’s phenoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diphenoxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy groups enhance its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

1,8-diphenoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O4/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJYQFBOMQAMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058863
Record name 9,10-Anthracenedione, 1,8-diphenoxy-
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Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-17-7
Record name 1,8-Diphenoxy-9,10-anthracenedione
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Record name 1,8-Diphenoxyanthraquinone
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Record name 9,10-Anthracenedione, 1,8-diphenoxy-
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Record name 9,10-Anthracenedione, 1,8-diphenoxy-
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Record name 1,8-diphenoxyanthraquinone
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Record name 1,8-DIPHENOXYANTHRAQUINONE
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Synthesis routes and methods I

Procedure details

A mixture of 21 g. phenol, 13 g. potassium hydroxide and 270 g. o-chlorotoluene was converted to a water-free slurry of potassium phenoxide by azeotropic distillation of all the water formed. After cooling back to 100° C., 28.8 g. of 1-chloro-8-nitroanthraquinone was charged and the whole heated and stirred at 130° C. for 6 hours. The product was isolated by steam distillation, filtration, washing and drying. A 37.7 g. yield (96.2% of theory) of a product identical to authentic 1,8-diphenoxyanthraquinone in a thin layer chromatogram and free of starting material was obtained.
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Synthesis routes and methods II

Procedure details

A stirred pressure reactor is charged with 183 ml of diisobutyl ketone. With stirring, 86.3 g of phenol (90%) are added. Then 103.8 g of 1,8-dichloroanthraquinone are added over 5 minutes and the reaction mixture is heated to boiling point. Distillation of water commences at 155° C. After 1.5 hours at this temperature, the reaction mixture is cooled to 35° C. and then 67 g of potassium carbonate are added. The batch is then heated to 160° C. over 90 minutes and allowed to react at this temperature for 1 hour. The reactor is then closed, heated to 175°-176° C. and kept at this temperature for 5 hours. After cooling to 30° C., the pressure in the reactor is reduced and the solvent is removed by distillation. To the reaction mixture are added 3 ml of 50% sodium hydroxide solution and the resultant 1,8-diphenoxyanthraquinone is isolated by filtration and vacuum dried, to give 141.0 g of a product with a titre of 86.2%, corresponding to a yield of 89.0%. The conversion is 99.9%.
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103.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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